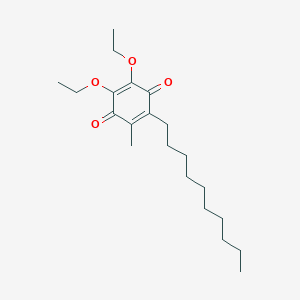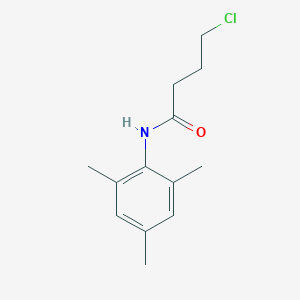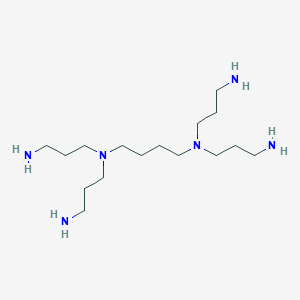
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
Overview
Description
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is a polyamine compound with the molecular formula C15H38N6. It is characterized by its four aminopropyl groups attached to a central butanediamine backbone. This compound is known for its high cationic charge density, making it useful in various applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
As a polypropylenimine tetramine dendrimer , it is known to interact with various biological molecules due to its highly branched structure and multiple amine groups.
Mode of Action
They can encapsulate small drug molecules, bind to specific targets through surface groups, or even disrupt biological membranes .
Biochemical Pathways
Dendrimers are known to be involved in a wide range of biological processes, including drug delivery, biosensors, optics, adhesives, and coatings .
Pharmacokinetics
Dendrimers like dab-am 4 are known to exhibit unique pharmacokinetic properties due to their size, shape, and surface characteristics .
Result of Action
Dendrimers like dab-am 4 are known to have a wide range of potential effects, depending on their size, shape, surface characteristics, and the specific biological system they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules can potentially influence the behavior of dendrimers like dab-am 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine typically involves the reaction of 1,4-dibromobutane with 3-aminopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dendrimers and other complex molecules.
Biology: Employed in the preparation of polycationic polymers for gene delivery and other biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine can be compared with other polyamines such as:
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,3-propanediamine: Similar structure but with a different central backbone.
N,N,N’,N’-Tetrakis(3-aminopropyl)ethylenediamine: Contains an ethylenediamine core instead of butanediamine.
Tris(3-aminopropyl)amine: Contains three aminopropyl groups attached to a central nitrogen atom.
The uniqueness of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine lies in its specific structure, which provides a balance between flexibility and stability, making it suitable for a variety of applications.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWJVKFJAIODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073084 | |
| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120239-63-6 | |
| Record name | N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120239-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66EU344PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can interact with biological macromolecules like proteins at aqueous-organogel interfaces. Specifically, it appears to facilitate the transfer of electrolyte anions from the organic phase to a protein layer on the aqueous side of the interface. [] This interaction differs from smaller molecules like the polypropylenimine tetraamine dendrimer (DAB-AM-4), which did not exhibit the same adsorption behavior. []
A:
- Spectroscopic Data: While a comprehensive spectroscopic analysis is beyond the scope of this Q&A, key characterization techniques include 1H-NMR, 13C-NMR, IR spectroscopy, and Mass Spectrometry. [] These methods provide insights into the compound's structure, bonding, and functional groups.
A: this compound has shown potential as a structure-directing template in hydrothermal synthesis. [] In a specific study, it facilitated the formation of a novel adamite-type cobalt zinc phosphate compound with a distinct framework structure. [] This highlights its potential in designing materials with tailored properties.
A: Research demonstrates the utility of this compound in developing selective electrochemical sensors. [] It has been incorporated into ionophore-immobilized membrane electrodes for the detection of Cr(VI) in aqueous solutions. [] This application showcases its potential for environmental monitoring and analytical sensing.
A: Yes, researchers have utilized this compound as an initiator for the controlled polymerization of α-amino acid-N-carboxyanhydrides (NCAs). [] This approach aims to synthesize hybrid poly-amino acid – synthetic polymer materials with specific properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)
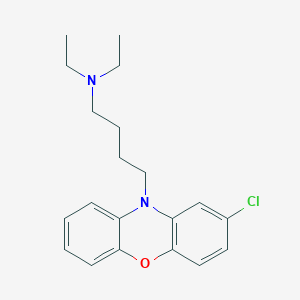
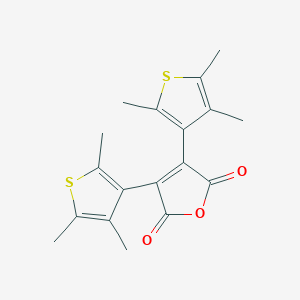
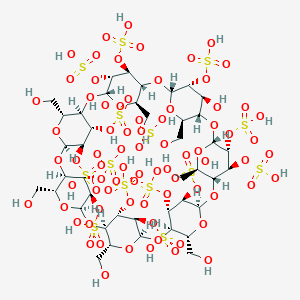
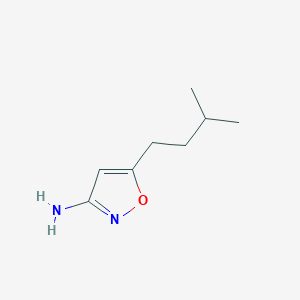
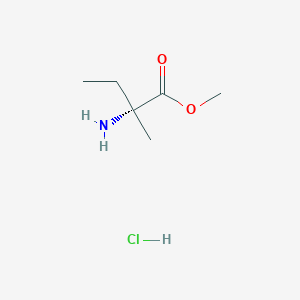
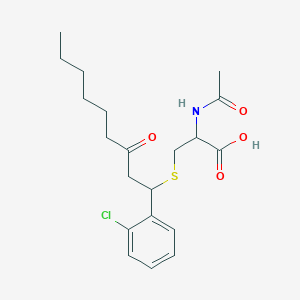
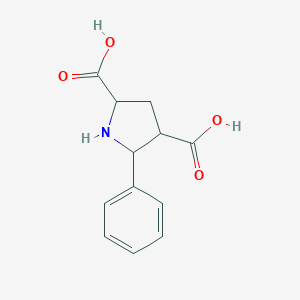
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

